molecular formula C7H16Cl2N2O2 B2606763 Methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride CAS No. 2460740-57-0

Methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride

Cat. No. B2606763
CAS RN: 2460740-57-0
M. Wt: 231.12
InChI Key: CNZYVCIQDFLHIU-BNTLRKBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions with carboxylic acids or their derivatives . The specific synthesis pathway would depend on the exact structure of the desired product.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For a piperazine derivative like the one you mentioned, the structure would include a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Piperazine and its derivatives can participate in various chemical reactions. For example, they can undergo substitution reactions with alkyl halides, or they can react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

  • Chemical Synthesis and Hydrolysis Reactions : In a study by Iwanami et al. (1964), derivatives of piperazine, including 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative, were synthesized. These compounds underwent hydrolysis reactions, showcasing their potential in chemical synthesis processes (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

  • Derivatives of Tetrahydroisoquinoline-3-carboxylic acid : Jansa et al. (2006) prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester and N-carboxy anhydride. These substances were characterized for their structural properties, providing insights into their applications in medicinal chemistry (Jansa, Macháček, & Bertolasi, 2006).

  • Diastereomeric Salts and Hydrogen Bonding : A study by Katagiri et al. (2009) on diastereomeric salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid revealed the formation of well-defined ammonium carboxylate salts. The study emphasized the role of strong intermolecular hydrogen bonds in these compounds, suggesting potential applications in chiral resolution processes (Katagiri, Morimoto, & Sakai, 2009).

  • Metabolic Studies : Research on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208) by Jiang et al. (2007) explored its metabolism in rat bile. This study identified major metabolites, contributing to the understanding of its biotransformation and potential therapeutic applications (Jiang, Kong, Han, Ling, Liu, Li, & Cui, 2007).

  • Complexes with Tridentate Ligands : A study by Wei et al. (2004) on complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines, including N-alkylpiperazines, highlighted their potential in the development of new materials and catalysts (Wei, Banerjee, Levadala, Babich, & Zubieta, 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and the system it is interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive .

properties

IUPAC Name

methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-5-6(7(10)11-2)9-4-3-8-5;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZYVCIQDFLHIU-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NCCN1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.